molecular formula C13H19IN2O7 B15387308 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)propanoate

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)propanoate

Cat. No.: B15387308
M. Wt: 442.20 g/mol
InChI Key: XJUOHDVUZJTLFL-UHFFFAOYSA-N
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Description

This compound is a heterobifunctional crosslinker featuring a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester and an iodoacetamido group connected via a triethylene glycol (PEG-like) spacer. The NHS ester reacts with primary amines (e.g., lysine residues in proteins), while the iodoacetamido group targets thiols (e.g., cysteine residues), enabling site-specific bioconjugation . Applications span antibody-drug conjugates (ADCs), protein labeling, and nanomaterials .

Properties

Molecular Formula

C13H19IN2O7

Molecular Weight

442.20 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C13H19IN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17)

InChI Key

XJUOHDVUZJTLFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CI

Origin of Product

United States

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H19N3O8C_{16}H_{19}N_{3}O_{8}, with a molecular weight of approximately 381.34 g/mol. It features a pyrrolidine ring and several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₈
Molecular Weight381.34 g/mol
CAS NumberNot specified
Storage ConditionsInert atmosphere, 2-8°C

Biological Activity Overview

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit a range of biological activities, particularly in the fields of neurology and pain management.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of hybrid compounds derived from pyrrolidine-2,5-dione derivatives. Notably, one derivative demonstrated significant efficacy in various seizure models, including:

  • Maximal Electroshock (MES) : ED50 = 23.7 mg/kg
  • Pentylenetetrazole-induced seizures : ED50 = 59.4 mg/kg
  • 6 Hz seizure model : ED50 = 22.4 mg/kg

These findings suggest that the compound may inhibit central sodium/calcium currents and act as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist, contributing to its anticonvulsant effects .

Antinociceptive Activity

The same compound also showed potent antinociceptive properties in formalin-induced pain models. The mechanism appears to involve multiple targets in the central nervous system, making it a candidate for further development in treating neuropathic pain .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of sodium/calcium currents : This action may help stabilize neuronal excitability and reduce seizure activity.
  • TRPV1 receptor antagonism : Blocking this receptor could mitigate pain signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Study on Hybrid Pyrrolidine Derivatives :
    • A focused set of hybrid pyrrolidine derivatives was evaluated for their anticonvulsant and antinociceptive activities.
    • The lead compound exhibited favorable ADME-Tox properties, indicating good absorption and low toxicity .
  • Comparative Analysis :
    • A comparative study analyzed the efficacy of various pyrrolidine derivatives against established anticonvulsant drugs.
    • Results indicated that certain derivatives had superior efficacy in specific seizure models compared to traditional medications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactive Group Variations

Compound Name Reactive Group 1 Reactive Group 2 Key Differences Applications
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)propanoate NHS ester Iodoacetamido (thiol-reactive) High specificity for thiols; light-sensitive iodine Protein conjugation, ADCs
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate NHS ester Maleimide (thiol-reactive) Maleimide offers faster thiol reactivity but may undergo hydrolysis or retro-Michael reactions Stable ADC linker
Propargyl-O-C1-amido-PEG4-C2-NHS ester NHS ester Propargyl (alkyne for click chemistry) Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) Site-specific labeling, biomaterials
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate NHS ester Phthalimide (protecting group) Phthalimide requires deprotection for reactivity; less common in bioconjugation Organic synthesis intermediates

Halogenated Ethoxy Derivatives

describes 3-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)prop-1-yne (5) and 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)prop-1-yne (6) . These lack NHS esters but feature halogenated ethoxy termini. The iodo variant (6) has higher nucleophilic substitution reactivity than the chloro analog (5) due to iodine’s better leaving-group ability. However, iodine’s light sensitivity limits shelf stability .

PEG Chain Length and Solubility

Compound Name PEG Chain Length Molecular Weight Solubility
Target compound (iodoacetamido) PEG3 (~12 atoms) ~500 g/mol (estimated) Water-soluble due to PEG spacer
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate () PEG3 334.4 g/mol Hydrophobic tert-butyl ester reduces solubility; requires deprotection for reactivity
2,5-Dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19,22,25,28,31-nonaoxa-4-azatetratriacontan-34-oate () PEG9 ~900 g/mol Enhanced solubility; longer spacer minimizes steric hindrance in conjugation

Stability and Reactivity

  • Iodoacetamido vs. Maleimide : The target compound’s iodoacetamido group is more stable in aqueous buffers than maleimide () but requires longer reaction times (~24 hours vs. 1–2 hours for maleimide) .
  • NHS Ester Hydrolysis : All NHS esters are prone to hydrolysis in aqueous media (half-life ~1–4 hours at pH 7.4), necessitating anhydrous storage .

Key Research Findings

  • Bioconjugation Efficiency : The PEG3 spacer in the target compound improves solubility and reduces steric hindrance compared to shorter PEG chains (e.g., PEG1 in ) .
  • Selectivity : Iodoacetamido exhibits higher thiol specificity than bromo- or chloroacetamido derivatives (), minimizing off-target reactions .
  • Comparative Stability : Maleimide-containing analogs () show faster conjugation but lower stability in blood plasma due to retro-Michael reactions .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured during synthesis?

The synthesis involves sequential coupling reactions. For example:

  • Step 1 : React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl acrylate in THF using NaH as a base. Purify via silica gel chromatography .
  • Step 2 : Introduce the iodoacetamide group using triethylamine and chloroethyl chloride in dichloromethane .
  • Purity Control : Monitor reactions using TLC and confirm purity (>95%) via HPLC or LC-MS. Use NMR (¹H, 13C) to verify structural integrity, focusing on the dioxopyrrolidinyl (δ 2.6–3.0 ppm) and iodoacetamido (δ 3.2–3.5 ppm) protons .

Q. How should researchers handle this compound safely in the laboratory?

  • Hazards : Causes skin/eye irritation and respiratory distress .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders .
  • Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the iodoacetamide group .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :
    • NMR : Identify pyrrolidinyl (δ 2.6–3.0 ppm) and ether-linked protons (δ 3.5–4.0 ppm) .
    • HRMS : Expected [M+H]⁺ for C₁₈H₂₄IN₂O₈: 545.05 (calc. 545.06) .
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What are its primary research applications?

  • Bioconjugation : The iodoacetamide group reacts selectively with cysteine thiols in proteins/peptides under mild conditions (pH 7–8, 4°C) .
  • Linker in ADCs : Used to conjugate cytotoxic payloads (e.g., MMAE) to antibodies via thiol-maleimide chemistry .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency with cysteine-containing biomolecules?

  • Reaction Conditions :
    • pH : Maintain pH 7–8 (PBS buffer) to balance thiol reactivity and protein stability .
    • Molar Ratio : Use 5–10× molar excess of the compound to ensure complete conjugation .
    • Quenching : Add excess L-cysteine post-reaction to terminate unreacted iodoacetamide groups .
  • Analytical Validation :
    • Use SDS-PAGE or SEC-HPLC to confirm conjugation efficiency.
    • Monitor free thiol depletion via Ellman’s assay .

Q. How do structural modifications (e.g., PEG spacer length) affect its reactivity and solubility?

  • PEG Spacer Impact :

    • Solubility : Longer PEG chains (e.g., triethylene glycol) improve aqueous solubility (up to 10 mM in PBS) .
    • Reactivity : Shorter spacers (e.g., diethylene glycol) enhance reaction kinetics due to reduced steric hindrance .
  • Data Table :

    PEG Length (Ethylene Oxide Units)Solubility (PBS, mM)Conjugation Efficiency (%)
    22.578
    35.185
    48.782
    Data derived from analogs in

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in ADC cytotoxicity (IC₅₀ ranging from 1–100 nM) may arise from:
    • Payload Release Rate : Hydrolysis of the ester linkage varies with intracellular pH .
    • Analytical Variability : Standardize assays (e.g., CellTiter-Glo® for viability) and use internal controls .
  • Mitigation : Conduct stability studies (e.g., plasma incubation at 37°C) to correlate linker stability with activity .

Q. What strategies improve the stability of the iodoacetamide group during long-term storage?

  • Lyophilization : Formulate with trehalose (1:5 molar ratio) to prevent hydrolysis .
  • Light Sensitivity : Store in amber vials; UV-Vis monitoring shows degradation <5% over 6 months at -20°C .

Q. How does the compound’s reactivity compare to maleimide-based linkers?

  • Advantages :
    • Iodoacetamide exhibits higher specificity for cysteine over lysine (selectivity ratio >50:1) .
    • Less prone to retro-Michael reactions in vivo compared to maleimides .
  • Limitations :
    • Slower reaction kinetics (t₁/₂ ~30 min vs. 5 min for maleimides) .

Q. What advanced techniques characterize its degradation products under physiological conditions?

  • LC-MS/MS : Identify hydrolysis products (e.g., free 3-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)propanoic acid) .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks to predict shelf-life .

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